molecular formula C18H18N2OS B2427691 2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole CAS No. 1206990-14-8

2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole

Cat. No.: B2427691
CAS No.: 1206990-14-8
M. Wt: 310.42
InChI Key: GDOXNZNGECZHSP-UHFFFAOYSA-N
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Description

2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an ethylthio group, a methoxyphenyl group, and a phenyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives are used as pharmaceuticals, where they can interact with biological targets in a variety of ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also investigate its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine under acidic or basic conditions.

    Introduction of Substituents: The ethylthio group can be introduced via nucleophilic substitution reactions, while the methoxyphenyl and phenyl groups can be added through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole: Lacks the phenyl group, which may result in different biological activities.

    5-(4-methoxyphenyl)-1-phenyl-1H-imidazole: Lacks the ethylthio group, which may affect its chemical reactivity and biological properties.

    2-(ethylthio)-1-phenyl-1H-imidazole: Lacks the methoxyphenyl group, which may influence its overall activity.

Uniqueness

2-(ethylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is unique due to the presence of all three substituents (ethylthio, methoxyphenyl, and phenyl) on the imidazole ring. This combination of groups can result in distinct chemical reactivity and biological activities compared to similar compounds.

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-methoxyphenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-3-22-18-19-13-17(14-9-11-16(21-2)12-10-14)20(18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXNZNGECZHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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